BMS-986118 is a small molecule compound developed primarily for the treatment of various cancers. It belongs to a class of drugs known as kinase inhibitors, which target specific enzymes involved in cell signaling pathways that regulate cell growth and division. The compound has shown promise in preclinical studies and is part of ongoing research aimed at understanding its efficacy and safety profile.
BMS-986118 was developed by Bristol-Myers Squibb, a global biopharmaceutical company known for its innovative drug discovery and development efforts. The compound is part of a broader portfolio of targeted therapies that the company is exploring for cancer treatment.
BMS-986118 is classified as a kinase inhibitor, specifically targeting certain kinases involved in tumor proliferation and survival. This classification places it within a category of therapeutics that are designed to interfere with the signaling pathways that cancer cells exploit to grow uncontrollably.
The synthesis of BMS-986118 involves several key steps that utilize advanced organic chemistry techniques. The specific synthetic route has been optimized for scalability and efficiency, ensuring that sufficient quantities can be produced for clinical testing.
Technical Details:
The molecular structure of BMS-986118 can be described using its chemical formula, which reveals the arrangement of atoms within the molecule. The compound features several functional groups that are critical for its activity as a kinase inhibitor.
Data:
BMS-986118 undergoes various chemical reactions during its synthesis and metabolic processes in biological systems. Understanding these reactions is crucial for predicting its behavior in vivo.
Technical Details:
BMS-986118 exerts its therapeutic effects by selectively inhibiting specific kinases involved in cancer cell signaling pathways. This inhibition disrupts the phosphorylation processes critical for cell cycle progression and survival.
Data:
BMS-986118 exhibits several physical properties that are important for its formulation and delivery as a therapeutic agent.
Relevant Data:
The chemical properties include reactivity, pKa values, and partition coefficients (log P), which influence pharmacokinetics and bioavailability.
Relevant Data:
BMS-986118 is primarily investigated for its potential applications in oncology. Its role as a kinase inhibitor positions it as a candidate for treating various malignancies where aberrant kinase signaling is implicated.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2